molecular formula C21H43N3O2 B14535452 N~1~-[3-(Dimethylamino)propyl]-N~4~-dodecylbutanediamide CAS No. 62417-31-6

N~1~-[3-(Dimethylamino)propyl]-N~4~-dodecylbutanediamide

Cat. No.: B14535452
CAS No.: 62417-31-6
M. Wt: 369.6 g/mol
InChI Key: FTDNGJLWILNPRM-UHFFFAOYSA-N
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Description

N~1~-[3-(Dimethylamino)propyl]-N~4~-dodecylbutanediamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a dodecylbutanediamide backbone

Properties

CAS No.

62417-31-6

Molecular Formula

C21H43N3O2

Molecular Weight

369.6 g/mol

IUPAC Name

N'-[3-(dimethylamino)propyl]-N-dodecylbutanediamide

InChI

InChI=1S/C21H43N3O2/c1-4-5-6-7-8-9-10-11-12-13-17-22-20(25)15-16-21(26)23-18-14-19-24(2)3/h4-19H2,1-3H3,(H,22,25)(H,23,26)

InChI Key

FTDNGJLWILNPRM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)CCC(=O)NCCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(Dimethylamino)propyl]-N~4~-dodecylbutanediamide typically involves multiple steps. One common method includes the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile, followed by hydrogenation to yield dimethylaminopropylamine . This intermediate can then be reacted with dodecylbutanediamide under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(Dimethylamino)propyl]-N~4~-dodecylbutanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The dimethylamino group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N~1~-[3-(Dimethylamino)propyl]-N~4~-dodecylbutanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[3-(Dimethylamino)propyl]-N~4~-dodecylbutanediamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with cellular membranes, affecting their permeability and stability .

Comparison with Similar Compounds

Similar Compounds

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